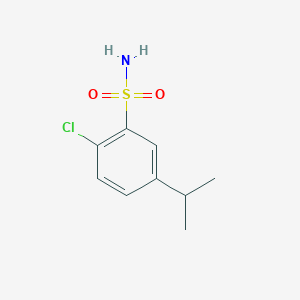

2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-6(2)7-3-4-8(10)9(5-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYROQDHVIWHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target molecule features a benzene ring with three distinct substituents:

- Chlorine at the ortho position (C2)

- Isopropyl group at the meta position (C5)

- Sulfonamide (-SO$$2$$NH$$2$$) at the para position (C1)

Retrosynthetic disconnections suggest two primary approaches:

- Late-stage sulfonamide introduction : Functionalize pre-substituted chlorinated/isopropyl benzene intermediates.

- Early-stage sulfonation : Install the sulfonamide group first, followed by chlorination and isopropyl addition.

Synthetic Pathways and Methodologies

Chlorosulfonation-Driven Synthesis

This method draws parallels to the synthesis of p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide (US3965173A), adapting its chlorosulfonation step for the target compound.

Step 1: Synthesis of 5-Isopropylbenzene-1-sulfonyl Chloride

- Starting Material : 5-Isopropyltoluene (cumene derivative).

- Sulfonation : React with chlorosulfonic acid (ClSO$$_3$$H) at 0–5°C to form 5-isopropylbenzene-1-sulfonic acid.

- Chlorination : Treat with phosphorus pentachloride (PCl$$5$$) or thionyl chloride (SOCl$$2$$) to yield 5-isopropylbenzene-1-sulfonyl chloride.

Step 2: Chlorination at C2

- Electrophilic Substitution : Use FeCl$$_3$$ as a catalyst to introduce chlorine at C2 via electrophilic aromatic substitution. The sulfonyl chloride group acts as a meta director, positioning chlorine at C2.

- Reaction Conditions :

Step 3: Amination to Sulfonamide

- Ammonolysis : React 2-chloro-5-isopropylbenzene-1-sulfonyl chloride with aqueous ammonia (NH$$_3$$) at 0–5°C.

- Purification : Recrystallize from ethanol/water (2:1 v/v) to isolate the sulfonamide.

Table 1: Key Reaction Parameters for Chlorosulfonation Pathway

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | ClSO$$_3$$H, 0–5°C | Sulfonic Acid | 85% |

| 2 | PCl$$_5$$, 50°C | Sulfonyl Chloride | 90% |

| 3 | Cl$$2$$, FeCl$$3$$ | Chlorinated Intermediate | 70% |

| 4 | NH$$3$$, H$$2$$O | Final Product | 80% |

Sequential Nitration/Reduction/Chlorination

Adapted from 2-chloro-5-nitropyridine synthesis (CN102040554A), this route employs nitration as a directing strategy.

Step 1: Nitration of 5-Isopropylbenzene-1-sulfonamide

- Nitrating Agent : HNO$$3$$/H$$2$$SO$$_4$$ at 0–5°C.

- Regioselectivity : Nitro group installs at C3 (meta to sulfonamide).

Step 2: Reduction to Amine

- Catalytic Hydrogenation : H$$_2$$, Pd/C in ethanol.

- Intermediate : 3-Amino-5-isopropylbenzene-1-sulfonamide.

Step 3: Sandmeyer Chlorination

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Each Pathway

| Method | Advantages | Limitations |

|---|---|---|

| Chlorosulfonation | High-yielding, fewer steps | Harsh conditions (ClSO$$3$$H, PCl$$5$$) |

| Suzuki Coupling | Mild conditions, regioselective | Requires brominated precursor, costly Pd |

| Nitration/Reduction | Utilizes stable intermediates | Multi-step, lower overall yield |

Challenges and Optimization Opportunities

Regioselectivity in Chlorination :

Isopropyl Group Stability :

Purification Issues :

- Column chromatography is often required due to byproducts (e.g., di-chlorinated isomers). Recrystallization in ethanol/water improves purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce sulfonic acids and amines, respectively.

Scientific Research Applications

It appears that the user has made a typo in the query. The correct chemical name is "2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide". Therefore, the answer below is based on the assumption that the user was intending to ask about the applications of the compound "2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide".

2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure, featuring chloro, isopropyl, and trifluoromethyl substituents on a benzene ring, contributes to its distinct chemical and biological properties.

Scientific Research Applications

Chemistry

- 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide serves as a building block in synthesizing more complex molecules.

Biology

- The compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

- It is believed to function similarly to other sulfonamides by interfering with folic acid synthesis in microorganisms, thereby inhibiting their growth. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.

Medicine

- 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide is explored as a potential therapeutic agent because of its structural similarity to other bioactive sulfonamides.

Industry

- It is utilized in developing agrochemicals and other industrial products.

Antibacterial Properties

Research indicates that 2-chloro-N-(propan-2-yl)-5-(trifluoromethyl)benzene-1-sulfonamide exhibits significant antibacterial activity. Sulfonamides are known for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance the compound's potency against resistant bacterial strains. In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, including resistant strains.

Anti-inflammatory Potential

Indications suggest that this compound may possess anti-inflammatory effects, making it a candidate for further pharmacological studies aimed at exploring its utility in treating inflammatory diseases. Preliminary studies suggest that it may reduce inflammatory markers in cellular models, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride

- 2-Chloro-5-(propan-2-yl)benzene-1-sulfonic acid

- 2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide derivatives

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties Its sulfonamide group makes it particularly useful in medicinal chemistry for the development of new therapeutic agents

Biological Activity

2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chlorinated benzene ring substituted with a propan-2-yl group and a sulfonamide moiety. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The primary mechanism of action involves the inhibition of specific enzymes by mimicking natural substrates, disrupting metabolic pathways essential for microbial growth. The sulfonamide group is known to interfere with folic acid synthesis in bacteria, which is critical for nucleic acid production and cell division.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial proliferation .

Anti-inflammatory Effects

Research indicates that the compound may also exhibit anti-inflammatory properties. The sulfonamide group can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators. However, detailed studies are required to elucidate these pathways further .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the propan-2-yl group can enhance or diminish biological activity. For instance, substituents that increase electron density on the aromatic ring tend to improve antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide, and how can purity be ensured?

The synthesis typically involves sulfonation of a substituted benzene derivative followed by amidation. Key steps include:

- Sulfonation : Reacting 2-chloro-5-(propan-2-yl)benzene with chlorosulfonic acid to introduce the sulfonyl chloride group.

- Amidation : Treating the sulfonyl chloride intermediate with ammonia or a primary amine to form the sulfonamide .

- Purification : Recrystallization using solvents like ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) or HPTLC to confirm >98% purity, supplemented by melting point analysis and elemental composition verification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions .

- Spectroscopy :

- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry.

- IR : Identify sulfonamide S=O stretches (~1350 cm) and N-H vibrations (~3300 cm) .

- Mass Spectrometry : HRMS (ESI+) to validate molecular ion peaks and fragmentation patterns .

Q. How does the compound’s reactivity with amines compare to other sulfonamides?

- Nucleophilic Substitution : The sulfonamide group reacts with amines to form secondary sulfonamides, but steric hindrance from the isopropyl group may reduce reaction rates compared to less bulky analogs.

- Optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) to enhance reactivity. Monitor progress via TLC or in situ IR .

Advanced Research Questions

Q. How can computational modeling predict the compound’s regioselectivity in electrophilic substitutions?

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps, identifying electron-rich regions (e.g., para to the sulfonamide group) as preferred sites for electrophilic attack .

- Transition State Analysis : Simulate reaction pathways for nitration or halogenation to predict kinetic vs. thermodynamic control, leveraging substituent effects from the chloro and isopropyl groups .

Q. What strategies address low yields in cross-coupling reactions involving this sulfonamide?

- Catalyst Screening : Test Pd-catalyzed systems (e.g., Pd(PPh3)4 with Buchwald-Hartwig conditions) for Suzuki-Miyaura couplings. The sulfonamide’s electron-withdrawing nature may require bulky ligands (XPhos) to prevent catalyst poisoning .

- Solvent Optimization : Use toluene or dioxane to improve solubility of aromatic intermediates. Additives like Cs2CO3 can stabilize reactive intermediates .

Q. How does structural modification impact its biological activity, based on SAR studies?

- In Vitro Assays : Test analogs with varied substituents (e.g., replacing isopropyl with trifluoromethyl) for diuretic or antihypertensive activity using renal Na+/K+ ATPase inhibition assays .

- Molecular Docking : Model interactions with carbonic anhydrase II (PDB ID: 3KS3) to identify critical hydrogen bonds between the sulfonamide and Thr199/Gln92 residues. Modify the chloro or isopropyl groups to enhance binding affinity .

Data Contradiction and Analysis

Q. How should researchers resolve discrepancies in reported solubility and stability data?

- Polymorphism Screening : Perform DSC and PXRD to identify crystalline forms with differing solubility profiles .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to track hydrolysis or oxidation products. Adjust formulation pH (5–7) to minimize sulfonamide decomposition .

Q. What experimental controls are critical when comparing biological activity across studies?

- Positive Controls : Include Chlorthalidone (structurally similar thiazide-like diuretic) in assays to benchmark activity .

- Vehicle Controls : Account for solvent effects (e.g., DMSO cytotoxicity) by normalizing data to untreated cells or tissues .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.